molecular formula C8H5N3O3 B12306387 4-oxo-3H-pyrido[2,3-c]pyridazine-3-carboxylic acid

4-oxo-3H-pyrido[2,3-c]pyridazine-3-carboxylic acid

Cat. No.: B12306387
M. Wt: 191.14 g/mol
InChI Key: JBOKLARTYVEFGP-UHFFFAOYSA-N
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Description

4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by its unique structure, which includes a pyridazine ring fused with a pyridine ring, and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid can be achieved through several methods. One notable method involves the Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates . This method provides access to various substituted derivatives of the compound by utilizing different starting materials and reaction conditions.

Industrial Production Methods: Industrial production of this compound typically involves the use of high-yield synthetic routes that can be scaled up. The use of molecular sieves and specific solvents, such as xylene, can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the pyridazine ring .

Scientific Research Applications

4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 4-Oxo-1,4-dihydropyridine-3-carboxylic acid
  • 4-Oxo-1,4-dihydropyrimidine-3-carboxylic acid
  • 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid

Comparison: Compared to these similar compounds, 4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid is unique due to its fused pyridazine-pyridine ring structure. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H5N3O3

Molecular Weight

191.14 g/mol

IUPAC Name

4-oxo-3H-pyrido[2,3-c]pyridazine-3-carboxylic acid

InChI

InChI=1S/C8H5N3O3/c12-6-4-2-1-3-9-7(4)11-10-5(6)8(13)14/h1-3,5H,(H,13,14)

InChI Key

JBOKLARTYVEFGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=NC(C2=O)C(=O)O

Origin of Product

United States

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